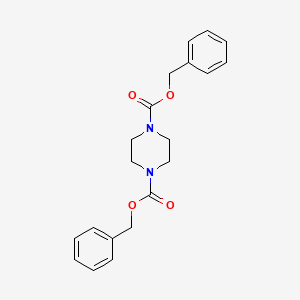

Dibenzyl piperazine-1,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibenzyl piperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 102181-95-3. It has a molecular weight of 354.41 and its IUPAC name is dibenzyl 1,4-piperazinedicarboxylate .

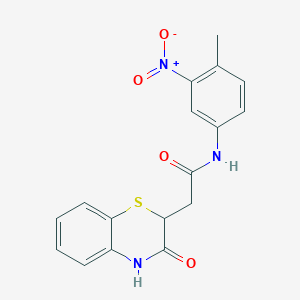

Molecular Structure Analysis

The InChI Code for Dibenzyl piperazine-1,4-dicarboxylate is 1S/C20H22N2O4/c23-19 (25-15-17-7-3-1-4-8-17)21-11-13-22 (14-12-21)20 (24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 . In a related compound, the central piperazine ring adopts a chair conformation. The phenyl rings are not exactly parallel and make a dihedral angle of 1.3 (1)° .Physical And Chemical Properties Analysis

Dibenzyl piperazine-1,4-dicarboxylate is a white to yellow solid . It has a molecular weight of 354.41 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

- Dibenzyl piperazine-1,4-dicarboxylate exhibits promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent against various cancer types, including breast, lung, and colon cancers. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth .

- Studies suggest that this compound possesses neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Dibenzyl piperazine-1,4-dicarboxylate has demonstrated antiviral effects against certain viruses. It may inhibit viral replication by targeting essential viral enzymes or proteins. Investigations focus on its efficacy against herpesviruses, HIV, and influenza .

- Researchers investigate the cardiovascular effects of this compound. It may modulate vascular tone, influence blood pressure, and impact endothelial function. Potential applications include managing hypertension and preventing atherosclerosis .

- Dibenzyl piperazine-1,4-dicarboxylate exhibits antifungal activity against various fungal pathogens. It could be explored as an alternative treatment for fungal infections, including candidiasis and dermatophytosis .

- Beyond its biological activities, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create novel derivatives with enhanced properties. Its versatile structure allows modifications for specific drug design .

Anticancer Properties

Neuroprotective Effects

Antiviral Activity

Cardiovascular Research

Antifungal Properties

Chemical Synthesis and Medicinal Chemistry

Safety and Hazards

Propiedades

IUPAC Name |

dibenzyl piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOZWUVZSJIZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl piperazine-1,4-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)

![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)

![1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2737381.png)

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)

![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)

![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2737390.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)